molecular formula C10H12N2O3 B6243726 7-amino-6-oxo-2,3,4,6-tetrahydro-1H-quinolizine-9-carboxylic acid CAS No. 1895431-46-5

7-amino-6-oxo-2,3,4,6-tetrahydro-1H-quinolizine-9-carboxylic acid

Cat. No.: B6243726
CAS No.: 1895431-46-5
M. Wt: 208.2
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-amino-6-oxo-2,3,4,6-tetrahydro-1H-quinolizine-9-carboxylic acid is a heterocyclic compound with a unique structure that includes an amino group, a ketone, and a carboxylic acid group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-amino-6-oxo-2,3,4,6-tetrahydro-1H-quinolizine-9-carboxylic acid typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. Techniques such as continuous flow synthesis and the use of catalysts can enhance the efficiency of the production process. The specific conditions, such as temperature, pressure, and solvent choice, are tailored to maximize the output while minimizing by-products .

Chemical Reactions Analysis

Types of Reactions

7-amino-6-oxo-2,3,4,6-tetrahydro-1H-quinolizine-9-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to convert the ketone group to an alcohol.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents to ensure selectivity and yield .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinolizine derivatives with additional oxygen-containing functional groups, while reduction can produce alcohol derivatives .

Scientific Research Applications

7-amino-6-oxo-2,3,4,6-tetrahydro-1H-quinolizine-9-carboxylic acid has several applications in scientific research:

Mechanism of Action

The mechanism by which 7-amino-6-oxo-2,3,4,6-tetrahydro-1H-quinolizine-9-carboxylic acid exerts its effects involves interactions with molecular targets such as enzymes and receptors. The amino and carboxylic acid groups play crucial roles in binding to these targets, influencing biological pathways and cellular processes. The exact pathways depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Compounds similar to 7-amino-6-oxo-2,3,4,6-tetrahydro-1H-quinolizine-9-carboxylic acid include other quinolizine derivatives and heterocyclic compounds with similar functional groups. Examples include:

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups and its structural framework, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for various research and industrial applications .

Properties

CAS No.

1895431-46-5

Molecular Formula

C10H12N2O3

Molecular Weight

208.2

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.